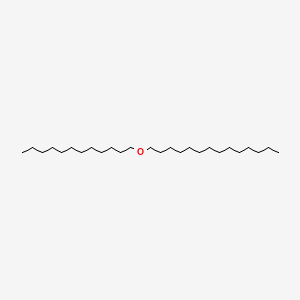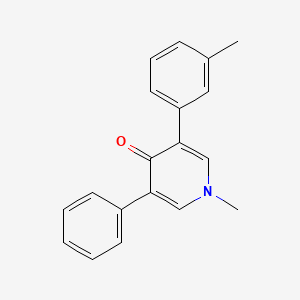![molecular formula C15H19Cl2N3O3 B14597723 1-[2-(2,4-Dichlorophenyl)-3-methylpentyl]imidazole;nitric acid CAS No. 58831-35-9](/img/structure/B14597723.png)
1-[2-(2,4-Dichlorophenyl)-3-methylpentyl]imidazole;nitric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(2,4-Dichlorophenyl)-3-methylpentyl]imidazole;nitric acid is a compound that combines the structural features of an imidazole ring with a substituted phenyl group. This compound is known for its antifungal properties and is used in various pharmaceutical formulations to treat fungal infections.
Vorbereitungsmethoden
The synthesis of 1-[2-(2,4-Dichlorophenyl)-3-methylpentyl]imidazole typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorobenzyl chloride and 3-methylpentan-2-one.
Formation of Intermediate: The reaction between 2,4-dichlorobenzyl chloride and 3-methylpentan-2-one in the presence of a base such as sodium hydride forms an intermediate.
Cyclization: The intermediate undergoes cyclization with imidazole in the presence of a suitable catalyst to form the desired product
Industrial production methods often involve optimizing these steps to increase yield and purity, using techniques such as high-performance liquid chromatography (HPLC) for purification.
Analyse Chemischer Reaktionen
1-[2-(2,4-Dichlorophenyl)-3-methylpentyl]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen in the presence of a palladium catalyst.
Substitution: Halogenation and nitration reactions can introduce additional functional groups to the compound
Common reagents used in these reactions include potassium permanganate, hydrogen gas, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[2-(2,4-Dichlorophenyl)-3-methylpentyl]imidazole has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other imidazole derivatives.
Biology: The compound is studied for its antifungal properties and its potential use in treating fungal infections.
Medicine: It is used in pharmaceutical formulations to treat conditions such as athlete’s foot and ringworm.
Industry: The compound is used in the production of antifungal creams and ointments
Wirkmechanismus
The mechanism of action of 1-[2-(2,4-Dichlorophenyl)-3-methylpentyl]imidazole involves inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. By disrupting ergosterol synthesis, the compound compromises the integrity of the fungal cell membrane, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
1-[2-(2,4-Dichlorophenyl)-3-methylpentyl]imidazole can be compared with other antifungal imidazole derivatives such as:
Miconazole: Similar in structure but with different substituents, miconazole is also used to treat fungal infections.
Clotrimazole: Another imidazole derivative with a broad spectrum of antifungal activity.
Ketoconazole: Known for its systemic antifungal properties, ketoconazole is used in both topical and oral formulations.
These compounds share a common imidazole ring but differ in their substituents and specific applications, highlighting the unique properties of 1-[2-(2,4-Dichlorophenyl)-3-methylpentyl]imidazole in terms of its antifungal efficacy and specific uses.
Eigenschaften
CAS-Nummer |
58831-35-9 |
|---|---|
Molekularformel |
C15H19Cl2N3O3 |
Molekulargewicht |
360.2 g/mol |
IUPAC-Name |
1-[2-(2,4-dichlorophenyl)-3-methylpentyl]imidazole;nitric acid |
InChI |
InChI=1S/C15H18Cl2N2.HNO3/c1-3-11(2)14(9-19-7-6-18-10-19)13-5-4-12(16)8-15(13)17;2-1(3)4/h4-8,10-11,14H,3,9H2,1-2H3;(H,2,3,4) |
InChI-Schlüssel |
UVGWSVQXSSJYQW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(CN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl.[N+](=O)(O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


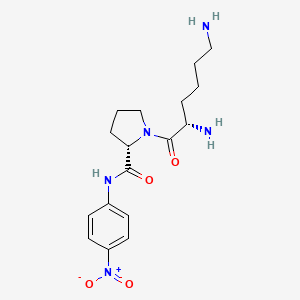
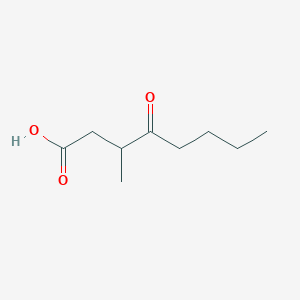
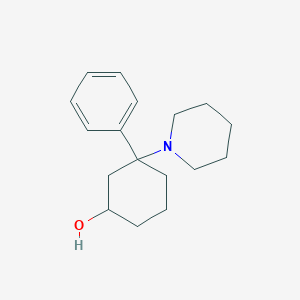
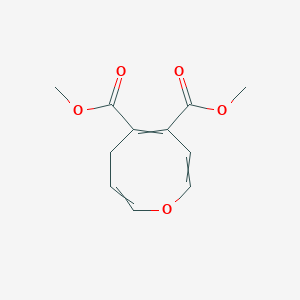

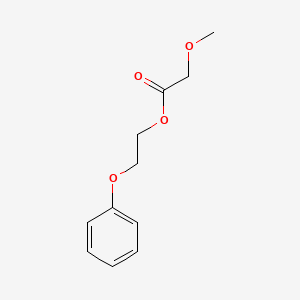
![1-(4-Nitrophenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole](/img/structure/B14597683.png)
![3-Chloro-4-(chloromethyl)-1-[(4-chlorophenyl)methyl]pyrrolidin-2-one](/img/structure/B14597684.png)



